N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide
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Overview
Description
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by its complex structure, which includes a furan ring, a sulfonyl group, and a piperazine moiety substituted with a 3-methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(3-methylphenyl)piperazine. This can be achieved by reacting 3-methylphenylamine with ethylene glycol in the presence of a catalyst to form the piperazine ring.
Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the sulfonylated piperazine with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperazine and sulfonyl groups. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[4-(phenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide: Lacks the 3-methyl group on the phenyl ring.
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its binding affinity and specificity towards certain biological targets. This structural feature may enhance its biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-15-4-2-5-16(14-15)20-8-10-21(11-9-20)26(23,24)13-7-19-18(22)17-6-3-12-25-17/h2-6,12,14H,7-11,13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZHVQMKTOGMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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